Mal-propionylamido-PEG1-acetic acid
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Overview
Description
Mal-propionylamido-PEG1-acetic acid is a compound with the chemical formula C11H14N2O6. It is a polyethylene glycol (PEG) derivative, which is widely used in various scientific and industrial applications due to its biocompatibility and versatility . This compound is particularly valuable in the field of bioconjugation, where it serves as a linker to attach biomolecules to surfaces or other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG1-acetic acid typically involves the reaction of maleimide with propionylamido-PEG1-acetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using techniques like column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG1-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mal-propionylamido-PEG1-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of biomolecules to surfaces for biosensor development.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Used in the production of biocompatible materials for medical devices and implants .
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG1-acetic acid involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This interaction is facilitated by the maleimide group, which reacts specifically with thiols under mild conditions. The resulting conjugates are stable and retain their biological activity, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Mal-amido-PEG-acetic acid
- PEGylated polylactide (PLA)
- Poly(lactic-co-glycolic acid) (PLGA) copolymers
Uniqueness
Mal-propionylamido-PEG1-acetic acid is unique due to its specific functional groups that allow for selective and stable conjugation with thiol-containing biomolecules. This property makes it particularly valuable in bioconjugation and drug delivery applications, where stability and specificity are crucial .
Properties
IUPAC Name |
2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8(12-4-6-19-7-11(17)18)3-5-13-9(15)1-2-10(13)16/h1-2H,3-7H2,(H,12,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDUXXCSGGSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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